
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a fluorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a cyanation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved would depend on the nature of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of its fluorophenyl, hydroxyazetidinyl, and acetonitrile groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C11H11FN2O |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-9-3-1-2-8(4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2 |
Clave InChI |
RRYGZWDTZZXOJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C#N)C2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


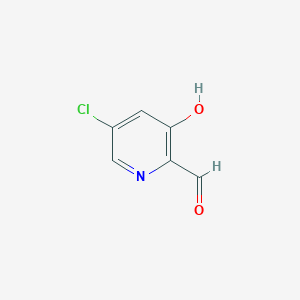
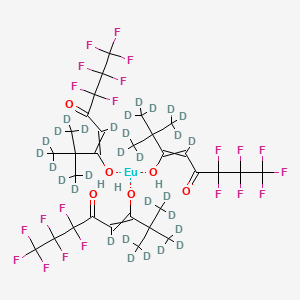

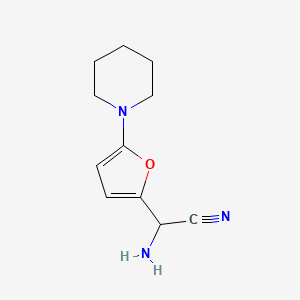

![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
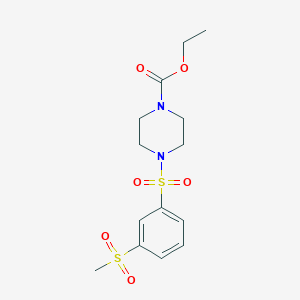
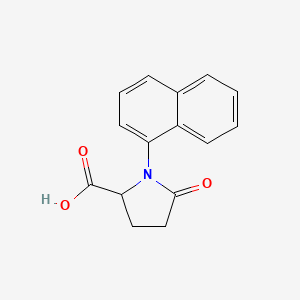
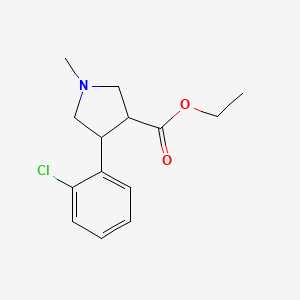

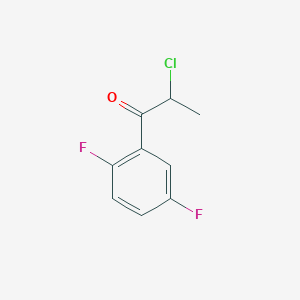
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
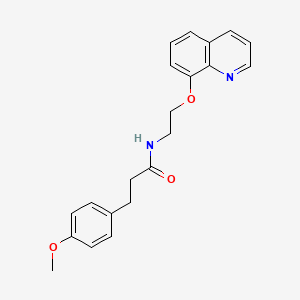
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)
